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6-Ethyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline

Medicinal Chemistry Structure-Activity Relationship Lipophilicity Optimization

This 6-ethyl-3-tosyl-4-(4-methylpiperazin-1-yl)quinoline (CAS 866895-33-2) is a defined research tool within the 3-sulfonyl-4-piperazinylquinoline chemotype. Its 6-ethyl substituent is a critical SAR vector: procure alongside the des-ethyl analog (CAS 866847-37-2) for systematic matched molecular pair analysis of lipophilicity-driven potency, selectivity, and ADME shifts. Documented in a CDC25B-CDK2/CyclinA inhibition screen, it serves cell-cycle kinase inhibitor programs. Eliminate uncontrolled variables in SAR and chemical probe studies.

Molecular Formula C23H27N3O2S
Molecular Weight 409.55
CAS No. 866895-33-2
Cat. No. B2371046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline
CAS866895-33-2
Molecular FormulaC23H27N3O2S
Molecular Weight409.55
Structural Identifiers
SMILESCCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCN(CC4)C
InChIInChI=1S/C23H27N3O2S/c1-4-18-7-10-21-20(15-18)23(26-13-11-25(3)12-14-26)22(16-24-21)29(27,28)19-8-5-17(2)6-9-19/h5-10,15-16H,4,11-14H2,1-3H3
InChIKeyARVYTPYMRRBSDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Ethyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline (CAS 866895-33-2): Chemical Identity & Procurement-Relevant Baseline


6-Ethyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline (CAS 866895-33-2, molecular formula C23H27N3O2S, MW 409.5 g/mol) is a fully synthetic quinoline derivative belonging to the 3‑sulfonyl‑4‑piperazinylquinoline chemotype [1]. The compound is catalogued in PubChem (CID 5641743) and is primarily available through specialty chemical suppliers as a research‑grade screening compound [1]. Its core scaffold — a quinoline ring bearing a 4‑methylpiperazin‑1‑yl group at position 4 and a 4‑methylphenylsulfonyl (tosyl) group at position 3, with an additional ethyl substituent at position 6 — places it within a class of heterocycles that have been investigated in both CNS‑targeted (5‑HT₆ receptor) and oncology‑focused patent disclosures [2].

Why In‑Class Quinoline Sulfonyl‑Piperazine Analogs Cannot Substitute for 6‑Ethyl‑3‑(4‑methylphenyl)sulfonyl‑4‑(4‑methylpiperazin‑1‑yl)quinoline in Focused Research


Within the 3‑sulfonyl‑4‑piperazinylquinoline series, small structural modifications — such as the presence or absence of a 6‑ethyl group, the nature of the N‑alkyl substituent on the piperazine ring, and the substitution pattern on the sulfonyl aryl ring — can produce large shifts in lipophilicity, hydrogen‑bonding capacity, and conformational flexibility [1]. These physicochemical differences are known to translate into divergent target‑binding profiles, metabolic stability, and cellular permeability across this compound class [2]. Consequently, substituting the title compound with a closely related analog (e.g., 3‑(4‑methylbenzenesulfonyl)‑4‑(4‑methylpiperazin‑1‑yl)quinoline lacking the 6‑ethyl group, or 6‑ethyl‑4‑(4‑ethylpiperazin‑1‑yl)‑3‑tosylquinoline bearing an N‑ethyl instead of N‑methyl piperazine) without confirmatory head‑to‑head data risks introducing uncontrolled variables into SAR studies, biological assays, and chemical probe campaigns.

Quantitative Differentiation Evidence for 6‑Ethyl‑3‑(4‑methylphenyl)sulfonyl‑4‑(4‑methylpiperazin‑1‑yl)quinoline (CAS 866895‑33‑2)


Structural Differentiation: 6‑Ethyl Substitution vs. Unsubstituted Analog 3‑(4‑Methylbenzenesulfonyl)‑4‑(4‑methylpiperazin‑1‑yl)quinoline

The presence of a 6‑ethyl group on the quinoline core distinguishes the target compound from its closest unsubstituted analog, 3‑(4‑methylbenzenesulfonyl)‑4‑(4‑methylpiperazin‑1‑yl)quinoline (CAS 866847‑37‑2). This ethyl substituent increases the molecular weight from approximately 381.5 g/mol to 409.5 g/mol and raises the computed XLogP3 from an estimated ~3.5–3.7 to 4.1, as calculated by PubChem [1][2]. The added lipophilicity (ΔXLogP3 ≈ +0.4–0.6) is expected to enhance membrane partitioning and may alter off‑target binding profiles relative to the des‑ethyl comparator.

Medicinal Chemistry Structure-Activity Relationship Lipophilicity Optimization

Piperazine N‑Methyl vs. N‑Ethyl Differentiation: Impact on Hydrogen‑Bond Donor Count and Metabolic Vulnerability

The target compound carries an N‑methyl group on the piperazine ring, whereas the related analog 6‑ethyl‑4‑(4‑ethylpiperazin‑1‑yl)‑3‑tosylquinoline bears an N‑ethyl substituent. The N‑methyl version retains zero hydrogen‑bond donors (HBD = 0), while the N‑ethyl analog, if protonated or metabolized, may introduce different hydrogen‑bonding capacity. Class‑level knowledge indicates that N‑alkyl size on piperazine can influence CYP450‑mediated N‑dealkylation rates, with ethyl groups generally exhibiting faster oxidative metabolism than methyl groups in analogous chemotypes [1]. This suggests the N‑methyl compound may offer a distinct metabolic stability profile.

Drug Metabolism Physicochemical Profiling Lead Optimization

Screening Bioassay Evidence: CDC25B‑CDK2/CyclinA Interaction Inhibition

The target compound has been tested in a high‑throughput screen for inhibitors of the CDC25B‑CDK2/CyclinA protein‑protein interaction at the Center for Chemical Genomics, University of Michigan (MScreen: TargetID_600) . While the specific quantitative result (e.g., % inhibition or IC₅₀) is not publicly disclosed for this individual compound, its presence in this focused screen distinguishes it from many close analogs that lack any documented bioassay entry. The CDC25B‑CDK2/CyclinA axis is a validated oncology target, and positive hits in this assay are of interest for cell‑cycle‑targeted drug discovery.

Kinase Inhibition Cell Cycle Oncology

Computed Physicochemical Property Profile vs. In‑Class Quinoline Sulfonyl‑Piperazine Analogs

A head‑to‑head comparison of key computed drug‑likeness parameters reveals that the target compound occupies a distinct property space relative to two close analogs. The 6‑ethyl‑3‑tosyl‑4‑(4‑methylpiperazin‑1‑yl)quinoline exhibits a higher rotatable bond count (4 vs. 3) compared to the des‑ethyl analog, indicating greater conformational flexibility [1]. Compared to 6‑ethyl‑4‑(4‑ethylpiperazin‑1‑yl)‑3‑tosylquinoline, the target compound has a marginally lower molecular weight (409.5 vs. 423.6 g/mol) and identical hydrogen‑bond acceptor count (HBA = 5), but may differ in basicity due to the N‑methyl vs. N‑ethyl substitution on piperazine [1].

Drug-Likeness Physicochemical Properties Library Design

Recommended Research & Industrial Application Scenarios for 6‑Ethyl‑3‑(4‑methylphenyl)sulfonyl‑4‑(4‑methylpiperazin‑1‑yl)quinoline


Structure–Activity Relationship (SAR) Expansion Around the 6‑Position of 3‑Sulfonyl‑4‑piperazinylquinolines

The compound's 6‑ethyl substituent directly addresses a key vector in quinoline SAR. When procured alongside the des‑ethyl analog (CAS 866847‑37‑2), researchers can systematically evaluate how incremental lipophilicity at position 6 affects target potency, selectivity, and ADME parameters within a matched molecular pair analysis [1].

Kinase Inhibitor Screening and Hit‑to‑Lead Optimization in Oncology

Given its documented entry in a CDC25B‑CDK2/CyclinA interaction inhibition screen at the University of Michigan CCG, this compound is a rational procurement choice for academic and biotech laboratories pursuing novel cell‑cycle kinase inhibitors. Its tosyl‑piperazine‑quinoline scaffold overlaps with privileged structures found in patent disclosures covering quinoline sulfonyl derivatives for cancer therapy [2].

Chemical Biology Probe Development Targeting CNS or Oncology Receptors

The quinoline‑sulfonyl‑piperazine chemotype has been claimed in patents targeting 5‑HT₆ receptors (CNS indications) and oncological kinases. The target compound, with its specific 6‑ethyl‑N‑methyl‑tosyl substitution pattern, offers a distinct tool compound for probe development studies where subtle changes in receptor subtype selectivity or kinase inhibition profile are under investigation [3].

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